Isoxazolo[5,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo[5,4-b]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a quinoline ring fused with an isoxazole ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. This compound derivatives have been studied for their potential therapeutic applications, including antimalarial, antibacterial, antitumor, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoxazolo[5,4-b]quinoline can be synthesized through various methods. One common approach involves the cyclization of substituted oximes of quinoline using mild bases such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at ambient temperature . Another method includes the microwave-assisted reaction of hydroxylamine with substituted 2-chloro-3-quinolin-3-carbaldehyde in the presence of sodium hydroxide (NaOH) . These methods offer efficient and reliable yields of this compound derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of microwave-assisted synthesis and room temperature stirring methods are particularly advantageous for large-scale production due to their efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolo[5,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted this compound derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Isoxazolo[5,4-b]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of isoxazolo[5,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Isoxazolo[5,4-b]quinoline can be compared with other similar compounds such as:
Isoxazolo[5,4-b]pyridine: Similar structure but with a pyridine ring instead of quinoline.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused with a pyrazole ring.
4-Hydroxy-2-quinolones: Compounds with a quinoline ring and hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to its specific fusion of the isoxazole and quinoline rings, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and industrial applications.
Eigenschaften
Molekularformel |
C10H6N2O |
---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
[1,2]oxazolo[5,4-b]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H |
InChI-Schlüssel |
ICYYMNPRYAHKRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=NOC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.